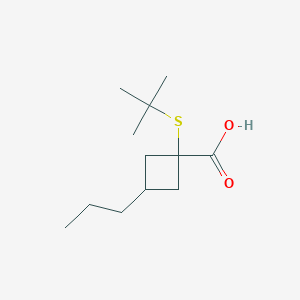
1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a tert-butylthio group and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes under UV light or using a photochemical reactor.
Introduction of the Propyl Group: The propyl group can be introduced via a Grignard reaction, where propylmagnesium bromide reacts with a suitable cyclobutane derivative.
Introduction of the Tert-butylthio Group: The tert-butylthio group can be introduced through a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the cyclobutane ring.
Carboxylation: The final step involves the carboxylation of the cyclobutane ring, which can be achieved through the reaction with carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the tert-butylthio group, where nucleophiles such as amines or thiols can replace the tert-butylthio group.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ether, and ethanol.
Substitution: Amines, thiols, alkyl halides, and polar aprotic solvents.
Esterification: Alcohols, sulfuric acid, and heat.
Major Products
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Amines, thiols, and substituted cyclobutane derivatives.
Esterification: Esters and water.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways, which can vary depending on its application. For example:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.
Chemical Reactions: The tert-butylthio group and carboxylic acid group can participate in various chemical reactions, influencing the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid can be compared with similar compounds, such as:
1-(Tert-butylthio)-3-methylcyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of a propyl group, leading to different reactivity and properties.
1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid: Similar structure but with an ethyl group instead of a propyl group, affecting its chemical behavior.
1-(Tert-butylthio)-3-butylcyclobutane-1-carboxylic acid: Similar structure but with a butyl group instead of a propyl group, influencing its physical and chemical properties.
Eigenschaften
Molekularformel |
C12H22O2S |
|---|---|
Molekulargewicht |
230.37 g/mol |
IUPAC-Name |
1-tert-butylsulfanyl-3-propylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O2S/c1-5-6-9-7-12(8-9,10(13)14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
BHWZEWRLHYQEKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC(C1)(C(=O)O)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






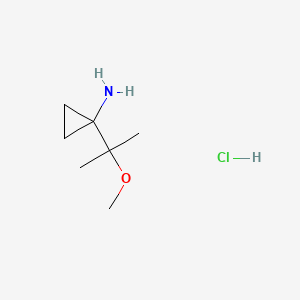

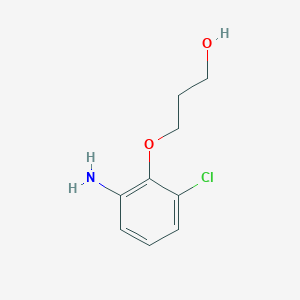
![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)
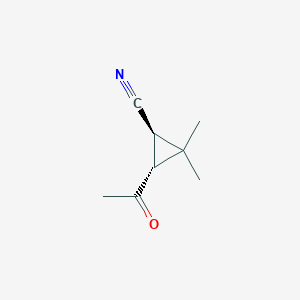

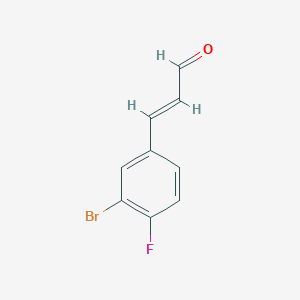

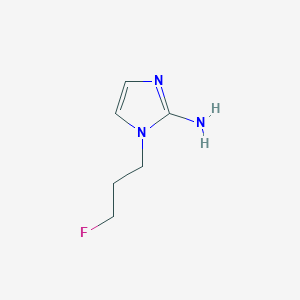
![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)
